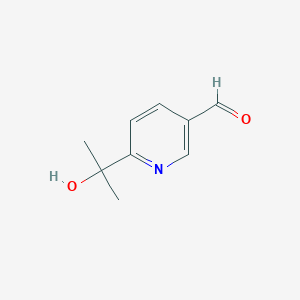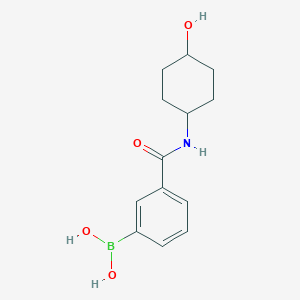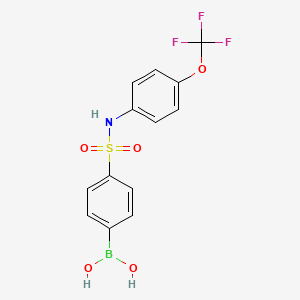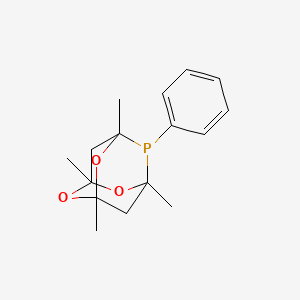
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
説明
The compound 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane is a derivative of adamantane, which is a unique structure characterized by a three-dimensional framework that can be functionalized to create various derivatives with interesting properties and applications. The adamantane structure provides a rigid scaffold that can be used to explore spatial arrangements of functional groups and their subsequent chemical behavior .
Synthesis Analysis
The synthesis of palladium complexes of 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane has been achieved, demonstrating the compound's ability to act as a ligand for metal centers. This synthesis involves the preparation of the phosphine derivative followed by complexation with palladium, resulting in a catalyst that is effective in various coupling reactions . Additionally, the synthesis of related adamantane derivatives, such as 1,3,5,7-tetracyanoadamantane and its subsequent reduction to 1,3,5,7-tetrakis(aminomethyl)adamantane, showcases the versatility of adamantane chemistry and the potential for further functionalization of the tetramethyl-6-phenyl derivative .
Molecular Structure Analysis
The adamantane derivatives, including the tetramethyl-6-phenyl compound, exhibit a rigid and well-defined molecular structure. X-ray crystallography has been used to determine the structure of related compounds, providing insight into the spatial arrangement of substituents around the adamantane core. This structural information is crucial for understanding the reactivity and interaction of these compounds with other chemical species .
Chemical Reactions Analysis
The palladium complex of 1,3,5,7-tetramethyl-6-phenyl-6-phosphaadamantane has been shown to catalyze Suzuki and Sonogashira coupling reactions, as well as the alpha-arylation of ketones. These reactions proceed with excellent yields under mild conditions, highlighting the compound's potential as a versatile catalyst in organic synthesis . The ability to undergo such reactions is indicative of the compound's reactivity and the utility of its palladium complexes in facilitating bond formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane and its derivatives are influenced by the adamantane core and the nature of the substituents. The compound's solubility, stability, and reactivity can be tailored through functionalization, as seen in the synthesis of water-soluble derivatives and the formation of crystalline complexes. The adamantane framework imparts a degree of rigidity that can affect the compound's behavior in solution and in the solid state .
科学的研究の応用
Catalysis in Organic Synthesis
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane has shown significant application in catalysis within organic synthesis. For example, it has been used in the synthesis of palladium complexes that effectively catalyze Suzuki and Sonogashira reactions, as well as the alpha-arylation of ketones, providing excellent yields under mild conditions (Adjabeng et al., 2004). Additionally, its efficacy in catalyzing microwave-assisted Sonogashira and carbonylative annulation reactions for the preparation of substituted flavones is noteworthy (Awuah & Capretta, 2009).
Ligand in Metal Complexes
This compound also serves as a ligand in various metal complexes. In rhodium(I) hydroformylation catalysts, it has been used to create robust and efficient systems, outperforming traditional phosphites in both activity and selectivity (Baber et al., 2005). Furthermore, it forms part of a 15-member library of phosphaadamantane ligands, which have been screened for facilitating Suzuki-type couplings with notable efficiency (Brenstrum et al., 2004).
Enhancing Reaction Conditions
In the domain of reversed-polarity synthesis, it enhances reaction conditions in palladium-catalyzed cross-coupling, leading to optimal rates and yields (Schmink & Krska, 2011). Its inclusion in PdI2-catalyzed cyclocarbonylation of 2-allyl phenols results in good product selectivity (Amézquita-Valencia & Alper, 2014).
作用機序
Target of Action
It is known to act as a ligand in the synthesis of complexes for hydroformylation catalysis .
Mode of Action
The compound interacts with its targets through its role as a ligand. It forms complexes that are used in hydroformylation catalysis
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in catalysis. It is involved in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins by intramolecular cyclocarbonylation
Result of Action
The molecular and cellular effects of the compound’s action are related to its role in catalysis. It aids in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins
Action Environment
The compound is sensitive to air and moisture . These environmental factors can influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVSJWUWBATQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699640 | |
| Record name | 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane | |
CAS RN |
97739-46-3 | |
| Record name | 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



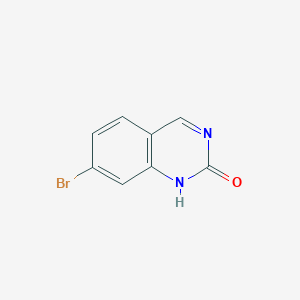

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)
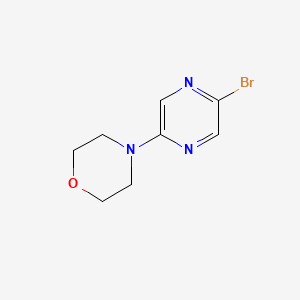
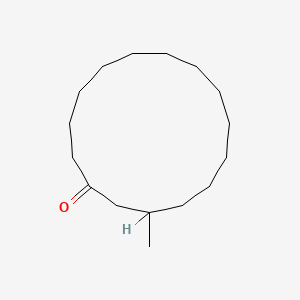
![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)
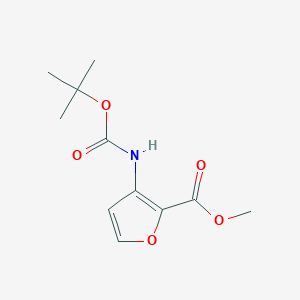
![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)
![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)
